Pigment red 5
Overview
Description
Mechanism of Action
CI 12490
, also known as Pigment red 5 or N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide , is a synthetic azo dye used primarily as a colorant in various cosmetic products . Here is an overview of its mechanism of action:
Target of Action
The primary target of CI 12490 is the skin and hair where it is applied. It is used to impart a reddish hue to these areas .
Mode of Action
CI 12490 acts as a colorant, binding to the skin and hair to give them a bright red color. It is known for its long-lasting effect and ability to provide a flawless finish .
Biochemical Pathways
Its primary function is to provide color to the skin and hair .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of CI 12490 is limitedIt is soluble in oil, which may influence its distribution on the skin and hair .
Result of Action
The main result of CI 12490’s action is the visible change in color where it is applied. It gives a bright red color to the hair and skin, enhancing the visual appeal of cosmetic products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pigment Red 5 involves the diazotization of a red base ITR diazonium salt followed by coupling with naphthol AS-ITG . The reaction typically occurs under acidic conditions, with the diazonium salt being prepared by treating the red base ITR with sodium nitrite and hydrochloric acid. The coupling component, naphthol AS-ITG, is dissolved in an alkaline medium before being combined with the diazonium salt to form the pigment .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure consistent quality and yield. The pigment is then filtered, washed, and dried to obtain the final product in powder form .
Chemical Reactions Analysis
Types of Reactions: Pigment Red 5 undergoes various chemical reactions, including:
Oxidation: The pigment can be oxidized under strong oxidative conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the chromophore structure, affecting the pigment’s color properties.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are used.
Substitution: Electrophilic reagents like bromine and nitric acid are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinonoid structures, while substitution can introduce halogen or nitro groups .
Scientific Research Applications
Pigment Red 5 has a wide range of applications in scientific research:
Chemistry: Used as a standard pigment in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: Employed in histological staining to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and non-toxic nature.
Comparison with Similar Compounds
Pigment Red 9: Another naphthol-based pigment with a more orange-red hue.
Pigment Red 112: Known for its excellent lightfastness and stability.
Pigment Red 170: A quinacridone-based pigment with a more violet-red color.
Uniqueness of Pigment Red 5: this compound stands out due to its bright bluish-red color, making it highly desirable for applications requiring vibrant and long-lasting color. Its stability in various environmental conditions and resistance to fading further enhance its appeal compared to other similar pigments .
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31ClN4O7S/c1-6-35(7-2)43(38,39)19-12-13-25(40-3)24(15-19)33-34-28-20-11-9-8-10-18(20)14-21(29(28)36)30(37)32-23-16-22(31)26(41-4)17-27(23)42-5/h8-17,36H,6-7H2,1-5H3,(H,32,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMULDSDQRQVZMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4OC)OC)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31ClN4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0050394 | |
Record name | C.I. Pigment Red 5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0050394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6410-41-9 | |
Record name | Pigment Red 5 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6410-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. Pigment Red 5 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006410419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenecarboxamide, N-(5-chloro-2,4-dimethoxyphenyl)-4-[2-[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]diazenyl]-3-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Pigment Red 5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0050394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-[(diethylamino)sulphonyl]-2-methoxyphenyl]azo]-3-hydroxynaphthalene-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.461 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIGMENT RED 5 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91OZU993LX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key innovation in the presented method for preparing Pigment Red 5?
A1: The research article describes a novel method for synthesizing this compound that focuses on improving yield and promoting efficient coupling reactions. [] The key innovations include:
- Catalytic enhancement: The addition of 2,4,6 tri-(1-phenethyl)-phenol polyethylene glycol ether with 8-30 EO accelerates the reaction speed, leading to a higher synthesis rate of high-performance this compound. []
Q2: Does the article discuss the structural characterization of this compound, including its molecular formula, weight, and spectroscopic data?
A2: No, the article primarily focuses on optimizing the synthesis method for this compound and does not delve into its detailed structural characterization, spectroscopic data, or properties beyond its application as a pigment. []
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